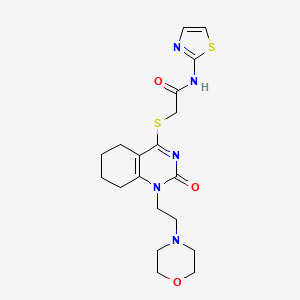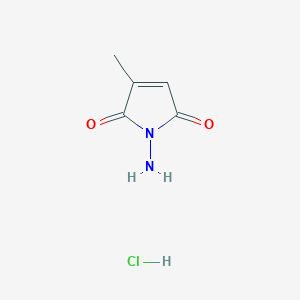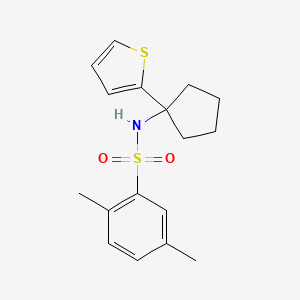![molecular formula C8H6ClNS B2931956 5-(Chloromethyl)benzo[d]thiazole CAS No. 1262889-04-2](/img/structure/B2931956.png)
5-(Chloromethyl)benzo[d]thiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Chloromethyl)benzo[d]thiazole is a heterocyclic compound that contains both a benzene ring and a thiazole ring
Mecanismo De Acción
Target of Action
5-(Chloromethyl)benzo[d]thiazole is a derivative of the thiazole group of compounds . Thiazoles are known to interact with a variety of biological targets, including enzymes such as acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B) . These enzymes play crucial roles in neurological functions, with AChE involved in the termination of impulse transmissions at cholinergic synapses, and MAO-B involved in the breakdown of dopamine, a neurotransmitter .
Mode of Action
The compound interacts with its targets, AChE and MAO-B, by inhibiting their activities . This inhibition can lead to an increase in the concentration of acetylcholine at cholinergic synapses, enhancing cholinergic transmission . Similarly, inhibition of MAO-B can lead to an increase in dopamine levels . The compound’s interaction with flavin adenine dinucleotide (FAD) in the MAO-B enzyme active site is particularly noteworthy .
Biochemical Pathways
The inhibition of AChE and MAO-B affects several biochemical pathways. The increase in acetylcholine can enhance cholinergic transmission, affecting neurological functions . The increase in dopamine levels due to MAO-B inhibition can also have significant effects on mood, motivation, and reward pathways .
Pharmacokinetics
Thiazoles are generally slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents . These properties can influence the compound’s absorption, distribution, metabolism, and excretion (ADME), and thus its bioavailability.
Result of Action
The inhibition of AChE and MAO-B by this compound can lead to an increase in acetylcholine and dopamine levels, respectively . This can result in enhanced cholinergic transmission and effects on mood, motivation, and reward pathways . The compound may also have the potential to prevent the formation of beta-amyloid plaques, which are associated with Alzheimer’s disease .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Chloromethyl)benzo[d]thiazole typically involves the reaction of 2-aminobenzenethiol with chloroacetaldehyde under acidic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the desired benzothiazole ring. The reaction conditions often include the use of a solvent such as ethanol or acetic acid and a catalyst like hydrochloric acid to facilitate the cyclization process.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions: 5-(Chloromethyl)benzo[d]thiazole undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, or alcohols to form a variety of derivatives.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction Reactions: Reduction of the thiazole ring can lead to the formation of dihydrobenzothiazole derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. Reactions are typically carried out in polar solvents such as dimethylformamide or acetonitrile.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide, m-chloroperbenzoic acid, or potassium permanganate are used under controlled conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed in anhydrous solvents like tetrahydrofuran or diethyl ether.
Major Products Formed:
- Substituted benzothiazoles
- Benzothiazole sulfoxides and sulfones
- Dihydrobenzothiazole derivatives
Aplicaciones Científicas De Investigación
5-(Chloromethyl)benzo[d]thiazole has a wide range of applications in scientific research, including:
Medicinal Chemistry: The compound and its derivatives are investigated for their potential as antimicrobial, antifungal, and anticancer agents. They exhibit significant biological activity against various pathogens and cancer cell lines.
Materials Science: The compound is used in the synthesis of advanced materials, including polymers and dyes, due to its unique electronic properties.
Industrial Chemistry: It serves as an intermediate in the production of agrochemicals, pharmaceuticals, and specialty chemicals.
Comparación Con Compuestos Similares
Benzothiazole: Lacks the chloromethyl group but shares the core benzothiazole structure.
2-Methylbenzothiazole: Contains a methyl group instead of a chloromethyl group.
5-Methylbenzothiazole: Similar structure with a methyl group at the 5-position.
Uniqueness: 5-(Chloromethyl)benzo[d]thiazole is unique due to the presence of the chloromethyl group, which enhances its reactivity and allows for the formation of a wide range of derivatives
Propiedades
IUPAC Name |
5-(chloromethyl)-1,3-benzothiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNS/c9-4-6-1-2-8-7(3-6)10-5-11-8/h1-3,5H,4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGMXQRNBFSKEJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1CCl)N=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-chloro-6-fluoro-N-(5-oxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2931874.png)
![4-amino-5-[4-(diethylamino)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2931875.png)




![(5Z)-3-methyl-5-{[9-methyl-2-(morpholin-4-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2931886.png)

![(E)-1-((5-chlorothiophen-2-yl)sulfonyl)-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)piperidine-4-carboxamide](/img/structure/B2931890.png)
![5-Acetyl-2-[(3,4-dimethylphenyl)amino]-4-methyl-1,3-thiazole](/img/structure/B2931891.png)

![3-(Furan-2-yl)-6-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B2931894.png)

